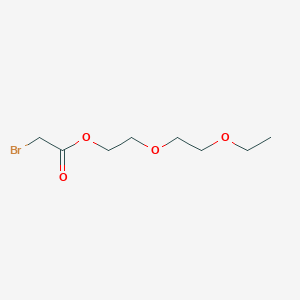
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like bromine (Br2), nitric acid (HNO3), and alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Applications De Recherche Scientifique
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival . By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration. Additionally, it may interact with monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, further contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar structure and exhibits anti-inflammatory properties.
Chalcone derivatives: Various chalcone derivatives have been studied for their biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Uniqueness
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of phenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
55373-02-9 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H18O3/c1-24-20-12-7-17(8-13-20)9-16-22(23)25-21-14-10-19(11-15-21)18-5-3-2-4-6-18/h2-16H,1H3 |
Clé InChI |
QURRVHVLRMVRFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




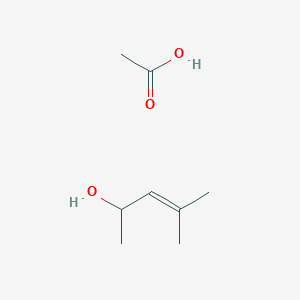
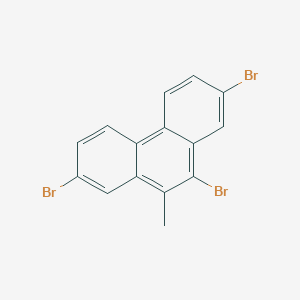
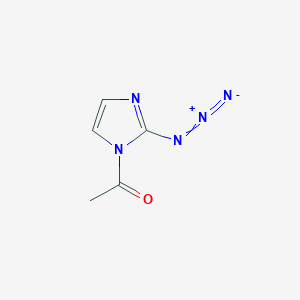
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
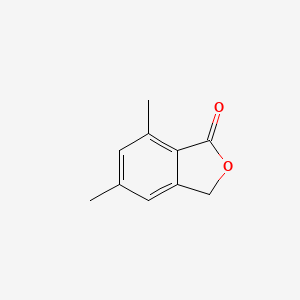
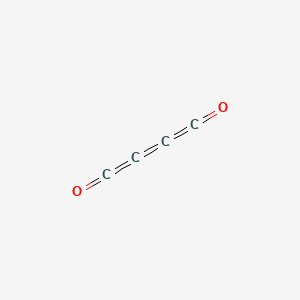

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

